Ethyl 3-hydroxyhexanoate

Catalog No.
S569039
CAS No.
2305-25-1
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxyhexanoate

CAS Number

2305-25-1

Product Name

Ethyl 3-hydroxyhexanoate

IUPAC Name

ethyl 3-hydroxyhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)O

Solubility

insoluble in water and oils

Canonical SMILES

CCCC(CC(=O)OCC)O

Natural Occurrence and Production of Ethyl 3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate is a naturally occurring compound found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. Additionally, the yeast Saccharomyces cerevisiae has been identified as a source of this ester through its metabolic processes [].

Function of Ethyl 3-hydroxyhexanoate in Scientific Research

While the specific function of ethyl 3-hydroxyhexanoate in the natural world remains under investigation, it has gained interest in scientific research for several potential applications:

  • Flavor and Fragrance Research

    Due to its fruity odor profile described as grape, green, citrus, and sweet [], ethyl 3-hydroxyhexanoate is used in research to understand the perception and characterization of flavors and fragrances [, ]. Scientists can employ it as a reference standard or an odorant of interest in studies exploring flavor and fragrance profiles of various products.

  • Biological Activity Studies

    Some research suggests that ethyl 3-hydroxyhexanoate might possess biological activities, although the specific mechanisms and applications are still being explored. For instance, a study investigating the anti-inflammatory properties of certain mango peel extracts identified ethyl 3-hydroxyhexanoate as one of the potential bioactive components [].

Ethyl 3-hydroxyhexanoate is an organic compound classified as a fatty acid ester, specifically the ethyl ester of 3-hydroxyhexanoic acid. Its molecular formula is C8H16O3C_8H_{16}O_3, and it has a molecular weight of approximately 160.21 g/mol . This compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of around 92 °C under reduced pressure and a flash point of 94 °C . Ethyl 3-hydroxyhexanoate is known for its pleasant aroma and is often used in flavoring and fragrance applications.

As a flavoring agent, ethyl 3-hydroxyhexanoate interacts with olfactory receptors in the nose, triggering the perception of fruity and tropical aromas []. However, detailed information on the specific mechanism of action within the olfactory system is not yet fully elucidated.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated ethyl 3-hydroxyhexanoate and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent []. However, limited data exists on its potential toxicity at high doses.

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 3-hydroxyhexanoic acid and ethanol.
  • Transesterification: It can react with alcohols to produce different esters, which is useful in biodiesel production.
  • Esterification: It can be synthesized from the reaction between 3-hydroxyhexanoic acid and ethanol, facilitated by an acid catalyst .

Ethyl 3-hydroxyhexanoate exhibits biological activities that may influence various metabolic pathways. It belongs to the class of beta-hydroxy acids, which are known for their roles in skin care products due to their exfoliating properties. Additionally, studies have indicated potential antimicrobial activity against certain bacteria, making it a candidate for further research in pharmaceutical applications .

The synthesis of ethyl 3-hydroxyhexanoate can be achieved through several methods:

  • Esterification: The most common method involves the reaction of 3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
    3 Hydroxyhexanoic Acid+EthanolAcid CatalystEthyl 3 Hydroxyhexanoate+Water\text{3 Hydroxyhexanoic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 Hydroxyhexanoate}+\text{Water}
  • Transesterification: This method involves reacting another ester with ethanol, which can be useful for producing biodiesel-like compounds .

Ethyl 3-hydroxyhexanoate finds applications across various industries:

  • Flavoring and Fragrance: It is used in food products and perfumes due to its pleasant scent.
  • Cosmetics: Its exfoliating properties make it suitable for skin care formulations.
  • Pharmaceuticals: Potential uses in antimicrobial formulations are being explored .

Research on the interactions of ethyl 3-hydroxyhexanoate with biological systems is limited but suggests that it may interact with metabolic pathways related to fatty acid metabolism. Further studies are needed to elucidate its full biological activity and potential therapeutic effects. Additionally, the compound's safety profile indicates that it is not classified as hazardous under normal handling conditions .

Several compounds share structural similarities with ethyl 3-hydroxyhexanoate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl (R)-3-hydroxyhexanoateC8H16O3Enantiomer with specific stereochemistry
Ethyl (S)-3-hydroxyhexanoateC8H16O3Enantiomer differing in stereochemical configuration
Ethyl hexanoateC8H16O2Simple ester without the hydroxyl group
Butyl 3-hydroxybutyrateC8H16O4Contains two hydroxyl groups

Ethyl 3-hydroxyhexanoate's unique hydroxyl group at the third carbon differentiates it from other esters like ethyl hexanoate, which lacks this functional group. This hydroxyl group contributes to its biological activity and potential applications in cosmetics and pharmaceuticals .

Physical Description

colourless to pale yellow liquid with fruity odou

XLogP3

1

Density

0.967-0.976

Other CAS

2305-25-1

Wikipedia

Ethyl 3-hydroxyhexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, 3-hydroxy-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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